molecular formula C18H17BrN2O3S B11099179 3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate

3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate

Cat. No.: B11099179
M. Wt: 421.3 g/mol
InChI Key: SUBSCIOGDVHJLO-UHFFFAOYSA-N
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Description

3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate is a complex organic compound that features an indole moiety, a pyridinium ring, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate typically involves multiple steps. One common approach is to start with the bromination of 1H-indole to obtain 5-bromo-1H-indole. This intermediate is then subjected to a Heck reaction with 4-vinylpyridine to form the ethenylpyridinium derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the bromination and Heck reaction steps, as well as advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, reduced pyridine derivatives, and various substituted indole derivatives .

Scientific Research Applications

3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the pyridinium ring can participate in electron transfer processes. The sulfonate group enhances the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridinium-1-yl}propane-1-sulfonate is unique due to its combination of an indole moiety, a pyridinium ring, and a sulfonate group. This combination imparts specific chemical and biological properties that are not found in simpler compounds .

Properties

Molecular Formula

C18H17BrN2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

3-[4-[(E)-2-(5-bromo-1H-indol-3-yl)ethenyl]pyridin-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C18H17BrN2O3S/c19-16-4-5-18-17(12-16)15(13-20-18)3-2-14-6-9-21(10-7-14)8-1-11-25(22,23)24/h2-7,9-10,12-13H,1,8,11H2,(H,22,23,24)

InChI Key

SUBSCIOGDVHJLO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)/C=C/C3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C=CC3=CC=[N+](C=C3)CCCS(=O)(=O)[O-]

Origin of Product

United States

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